Nidulin

概要

説明

Nidulin is a depsidone originally isolated from A. nidulans . It is active against the bacteria M. tuberculosis and M. ranoe, as well as the fungi T. tonsurans and M. audouini .

Synthesis Analysis

Derivatives of the fungal depsidone, nidulin, have been synthesized to evaluate the potential of the chemical skeleton as antibacterial agents . Alkylation, acylation, and arylation reactions of nornidulin underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .

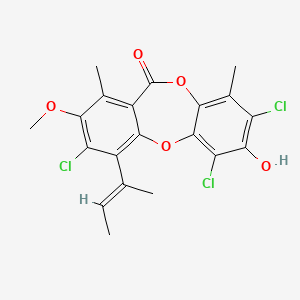

Molecular Structure Analysis

The formal name of Nidulin is 2,4,7-trichloro-3-hydroxy-8-methoxy-1,9-dimethyl-6-[ (1E)-1-methyl-1-propen-1-yl]-11H-dibenzo[b,e] [1,4]dioxepin-11-one . Its molecular formula is C20H17Cl3O5 and it has a formula weight of 443.7 .

Chemical Reactions Analysis

While specific chemical reactions involving Nidulin are not mentioned in the search results, the manipulation of halide ion concentration has been shown to be a powerful tool for modulating secondary metabolite production and triggering quiescent pathways in A. unguis .

Physical And Chemical Properties Analysis

Nidulin is a solid at room temperature . It is soluble in DMF, DMSO, Ethanol, and Methanol .

科学的研究の応用

1. Structure and Biogenesis

- Nidulin, primarily produced by Aspergillus nidulans, exhibits a unique structure and biogenesis process. Research has indicated its structure and explored its biogenesis, considering tracer experiments with labeled acetate and incorporation of isoleucine into nidulin (Beach, 1962).

2. Molecular Structure

- A detailed study of nidulin’s molecular structure revealed a complex arrangement of three rings, with the central dioxepin-11-one ring folded and fused to phenyl rings. This structure is stabilized by various intramolecular hydrogen bonds (Aree, Surerum, Ngamrojanavanich, & Kittakoop, 2009).

3. Antibacterial Applications

- Nidulin derivatives have been synthesized to evaluate their potential as antibacterial agents. These derivatives showed enhanced antibacterial activities, particularly against Gram-positive bacteria, indicating the chemical skeleton's potential in antibacterial applications (Isaka et al., 2018).

4. Antibiotic Lead Reinvestigation

- Reinvestigating nidulin as an antibiotic lead from past research yielded new insights. Adjusting halide ion concentrations affected secondary metabolite production in Aspergillus unguis, leading to various nidulin analogues with potential for combatting multidrug-resistant bacteria (Morshed et al., 2018).

作用機序

Target of Action

Nidulin, a depsidone originally isolated from Aspergillus nidulans, has been found to be active against various bacteria and fungi . It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and is cytotoxic to MOLT-3 cells . It also inhibits aromatase , an enzyme that plays a crucial role in the biosynthesis of estrogens .

Mode of Action

Its antibacterial and antifungal activities suggest that it likely interacts with specific targets in these organisms to inhibit their growth . Its cytotoxic activity against MOLT-3 cells indicates that it may interact with cellular components or processes essential for cell survival . The inhibition of aromatase suggests that Nidulin may bind to this enzyme and interfere with its function .

Biochemical Pathways

Given its reported activities, it is likely that it interferes with pathways essential for the growth and survival of bacteria, fungi, and certain cancer cells . Its inhibition of aromatase suggests that it may affect estrogen biosynthesis .

Result of Action

Nidulin’s antibacterial and antifungal activities result in the inhibition of the growth of certain bacteria and fungi . Its cytotoxic activity against MOLT-3 cells suggests that it may induce cell death in these cells . The inhibition of aromatase by Nidulin could potentially lead to a decrease in estrogen levels .

Action Environment

It has been suggested that manipulation of halide ion concentration can modulate secondary metabolite production and trigger quiescent pathways inAspergillus unguis, which produces Nidulin . This suggests that environmental conditions could potentially influence the production and activity of Nidulin.

Safety and Hazards

While specific safety and hazards related to Nidulin are not mentioned in the search results, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2-hydroxy-8-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)8(3)11-18(10)27-19-14(23)15(24)12(21)9(4)17(19)28-20(11)25/h6,24H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQLWPMBPRSRCW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-[(E)-But-2-en-2-yl]-1,3,9-trichloro-2-hydroxy-8-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nidulin stimulates glucose uptake in 3T3-L1 adipocytes primarily through the AKT-dependent pathway. [] Nidulin treatment leads to increased phosphorylation of AKT, a key protein kinase involved in glucose metabolism. [] This activation of AKT then triggers the translocation of GLUT4, a glucose transporter protein, to the plasma membrane, facilitating glucose entry into the cells. [] Interestingly, Nidulin's effect on glucose uptake is significantly reduced when AKT phosphorylation is blocked, indicating its crucial role in this process. []

A: Nidulin has a molecular formula of C20H17Cl3O5 and a molecular weight of 441.69 g/mol. [, ]

A: Spectroscopic characterization of Nidulin and its derivatives includes NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. Specifically, NMR studies have been crucial in elucidating the structure of Nidulin and determining the nature of its alkyl groups. [, ]

ANone: The research provided focuses primarily on the biological activity and chemical synthesis of Nidulin and its analogs. There is limited information available regarding its material compatibility and stability under various conditions for diverse applications outside a biological context.

A: Nidulin is not reported to possess catalytic properties. The existing research primarily explores its biological activity, focusing on its potential as an antidiabetic, antimicrobial, and anticancer agent. [, , , , ]

A: Yes, docking studies have been performed to understand the interaction between Nidulin analogs and acetylcholinesterase (AChE). [] These studies provide insights into the binding mode and potential inhibitory activity of Nidulin analogs against AChE. Higher negative CDOCKER interaction energy and stronger interactions between AChE and Aspergillusidone A (a Nidulin analog) were observed, which might explain its greater inhibitory activity compared to other analogs. []

ANone: The provided research primarily focuses on isolating, characterizing, and evaluating the biological activity of Nidulin. Further investigation is required to understand the stability of this compound under various conditions and to develop suitable formulations that can enhance its stability, solubility, or bioavailability for therapeutic applications.

ANone: Further research is necessary to determine the PK/PD profile of Nidulin, including its ADME properties and in vivo activity. Understanding its absorption, distribution, metabolism, and excretion will be crucial for translating its promising in vitro activity into a viable therapeutic agent.

A: Nidulin has shown promising in vitro activity against various bacterial and fungal strains, with MIC (Minimum Inhibitory Concentration) values ranging from 0.78 μg/mL to 128 μg/mL. [, ] It displays activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [, ]

A: Yes, two semi-synthetic Nidulin derivatives, Benzguinols A and B, have demonstrated efficacy in a murine sepsis model. [] Mice treated with these derivatives showed significantly reduced bacterial loads and increased survival rates compared to the control group. []

ANone: Although Nidulin exhibits promising antimicrobial activity, further research is needed to investigate the potential for resistance development. Understanding the mechanisms of action and potential resistance pathways will be crucial for developing strategies to mitigate resistance emergence.

A: While some studies suggest that Nidulin exhibits moderate cytotoxic activity against cancer cell lines, further research is needed to determine its safety profile comprehensively. [, ] This includes investigating potential long-term effects and evaluating its therapeutic index to assess its suitability for drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)